ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a synthetic benzothiophene-carboxylate derivative featuring a sulfonamide-linked 3,5-dimethylpiperidine moiety. Its structure combines a tetrahydrobenzothiophene core with a sulfonylbenzamido group, which is further substituted with ethyl and methyl esters.
Synthesis involves multi-step reactions, starting with the condensation of 4-sulfonylbenzoyl chloride with a substituted tetrahydrobenzothiophene precursor, followed by piperidine substitution and esterification . Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMSO) and low aqueous solubility, attributed to the hydrophobic benzothiophene and piperidine groups . Preliminary in vitro studies indicate inhibitory activity against inflammatory enzymes like COX-2, though potency is lower compared to established NSAIDs .
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5S2/c1-5-33-26(30)23-21-11-6-16(2)13-22(21)34-25(23)27-24(29)19-7-9-20(10-8-19)35(31,32)28-14-17(3)12-18(4)15-28/h7-10,16-18H,5-6,11-15H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKJWPDRIXYPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the benzothiophene core, the introduction of the benzamido group, and the attachment of the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamido group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-linked benzothiophene derivatives. Below is a comparative analysis with structurally related molecules:
| Compound | Key Structural Differences | Bioactivity | Stability |
|---|---|---|---|
| Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 3,5-Dimethylpiperidine sulfonamide; methyl-substituted tetrahydrobenzothiophene | Moderate COX-2 inhibition (IC₅₀ = 12 µM); weak cytotoxicity (HeLa cells) | Stable in DMSO; hydrolytically unstable in aqueous buffers (pH 7.4) |
| Ethyl 2-(4-sulfamoylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Unsubstituted sulfonamide; no piperidine moiety | Higher COX-2 inhibition (IC₅₀ = 4.5 µM) | Improved aqueous stability due to simpler sulfonamide group |
| Methyl 6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Lacks sulfonamide and piperidine groups; phenyl substitution | No significant enzyme inhibition; general cytotoxicity (IC₅₀ = 25 µM) | High lipophilicity; stable in organic solvents |
| 4-[(Piperidin-1-yl)sulfonyl]-N-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Piperidine instead of 3,5-dimethylpiperidine; ester replaced with amide | Similar COX-2 activity (IC₅₀ = 10 µM); enhanced cellular uptake | Prone to oxidative degradation in plasma |
Key Findings:
Piperidine Substitution : The 3,5-dimethylpiperidine group enhances steric bulk, reducing enzymatic binding affinity compared to unsubstituted piperidine analogues. However, it improves metabolic stability by hindering cytochrome P450-mediated oxidation .
Sulfonamide Linkage : The sulfonyl group is critical for hydrogen bonding with target enzymes. Removal of this group (e.g., in methyl 6-phenyl derivatives) abolishes bioactivity .
Ester vs. Amide : Ethyl esters in the parent compound confer higher lipophilicity than amide analogues, reducing aqueous solubility but improving membrane permeability .
Biological Activity
Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core substituted with a sulfonamide group and a piperidine moiety. Its structural complexity suggests multiple potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
- E. coli : Minimum Inhibitory Concentration (MIC) of 0.64–19.92 μM.
- P. aeruginosa : MIC of 0.72–45.30 μM.
- Salmonella : MIC of 0.54–90.58 μM.
- S. aureus : MIC of 1.11–99.92 μM.
Compounds similar to this compound have shown superior antibacterial activity in comparison to standard antibiotics like ciprofloxacin and gentamicin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM in various assays .
Mechanism of Action :
The proposed mechanism involves the inhibition of specific enzymes by mimicking natural substrates due to the sulfonamide group’s structural characteristics. This inhibition disrupts critical biochemical pathways necessary for cancer cell survival and proliferation .
Study 1: Antimicrobial Evaluation
In a study evaluating the antibacterial activity of tetrahydrobenzothiophene derivatives, compounds similar to this compound demonstrated significant potency against Gram-negative and Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing activity .
Study 2: Anticancer Properties
In a separate investigation into apoptosis-inducing agents for breast cancer treatment, compounds derived from the benzothiophene scaffold were shown to effectively induce cell cycle arrest in the G2/M phase and S phase in MCF-7 cells. This study confirmed the compound's ability to trigger apoptotic pathways leading to cancer cell death .
Q & A
Q. How can advanced spectroscopy determine stereochemistry at the 6-methyl position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
